Roflumilast-d4 N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Roflumilast-d4 N-Oxide is a deuterium-labeled derivative of Roflumilast, a selective phosphodiesterase 4 inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Roflumilast. The deuterium labeling allows for precise tracking and analysis in various biological systems.

Mechanism of Action

Target of Action

Roflumilast-d4 N-Oxide, a deuterium labeled Roflumilast, is a selective inhibitor of phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .

Mode of Action

This compound selectively and competitively binds to and inhibits PDE4 . This inhibition leads to an accumulation of intracellular cyclic AMP .

Biochemical Pathways

The inhibition of PDE4 by this compound leads to an increase in intracellular cAMP levels . This increase in cAMP can prevent the phosphorylation of spleen tyrosine kinase (SYK) and abrogate the activation of the PI3K/AKT/mTOR signaling pathway . This may result in the induction of apoptosis .

Pharmacokinetics

Roflumilast undergoes gut and hepatic first-pass metabolism via the cytochrome P450 (CYP3A4 and CYP1A2) system to form an active, but approximately threefold less potent, N-oxide metabolite . The bioavailability of roflumilast cream 0.3% after topical administration was 1.5% . Unlike after oral dosing, the plasma concentration-time curve was flat, with a peak-to-trough ratio of 1.2 . Roflumilast N-oxide concentrations were eightfold higher than roflumilast concentrations . The half-life in adult patients was 4.0 days for roflumilast and 4.6 days for roflumilast N-oxide following the last dose administered .

Result of Action

The primary result of this compound’s action is the reduction of inflammation, airway hyperresponsiveness, and mucus production in animal models of respiratory diseases . This suggests that it may be a promising therapeutic target for these conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the bioavailability of roflumilast cream 0.3% after topical administration was found to be 1.5%, indicating that the method of administration can impact the compound’s bioavailability

Biochemical Analysis

Biochemical Properties

Roflumilast-d4 N-Oxide is a potent inhibitor of PDE4, with IC50s of 0.7, 0.9, 0.7, and 0.2 nM for PDE4A1, PDEA4, PDEB1, and PDEB2, respectively . It does not affect PDE1, PDE2, PDE3 or PDE5 isoenzymes .

Cellular Effects

The effects of this compound on cells are primarily due to its inhibition of PDE4. This leads to an increase in intracellular cAMP levels, which can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting PDE4. This prevents the breakdown of cAMP, leading to increased intracellular levels of this important second messenger .

Metabolic Pathways

This compound is likely to be involved in the cAMP signaling pathway due to its inhibition of PDE4 . Specific information on the metabolic pathways that this compound is involved in, and any enzymes or cofactors it interacts with, is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Roflumilast-d4 N-Oxide involves the incorporation of deuterium atoms into the Roflumilast molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research applications.

Chemical Reactions Analysis

Types of Reactions: Roflumilast-d4 N-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield other derivatives.

Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under certain conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction can produce deuterium-labeled alcohols.

Scientific Research Applications

Roflumilast-d4 N-Oxide is widely used in scientific research, including:

Chemistry: It is used to study the metabolic pathways and degradation products of Roflumilast.

Biology: The compound helps in understanding the biological effects and interactions of Roflumilast in various systems.

Medicine: It is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Roflumilast.

Industry: The compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of Roflumilast products.

Comparison with Similar Compounds

Roflumilast: The parent compound, which is also a selective phosphodiesterase 4 inhibitor.

Roflumilast N-Oxide: The non-deuterated version of the compound.

Other PDE4 Inhibitors: Compounds such as apremilast and cilomilast, which also inhibit phosphodiesterase 4 but may have different pharmacokinetic profiles and therapeutic effects.

Uniqueness: Roflumilast-d4 N-Oxide is unique due to its deuterium labeling, which allows for precise tracking and analysis in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of Roflumilast, providing insights that are not possible with non-labeled compounds .

Biological Activity

Roflumilast-d4 N-Oxide (RNO) is a derivative of roflumilast, which is primarily known as a phosphodiesterase-4 (PDE4) inhibitor. This compound is particularly significant in the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory airway diseases. The biological activity of RNO is characterized by its anti-inflammatory properties, pharmacokinetics, and interactions with other therapeutic agents.

Roflumilast and its active metabolite, RNO, exert their effects by inhibiting PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to reduced inflammation through various pathways, including the suppression of pro-inflammatory cytokines such as IL-8.

In vitro studies have demonstrated that RNO enhances the anti-inflammatory effects when combined with other medications like formoterol and corticosteroids. For instance, RNO in combination with formoterol significantly increased the repression of IL-8 secretion in airway smooth muscle cells, suggesting a synergistic effect in inflammatory pathways .

2. Pharmacokinetics

The pharmacokinetics of RNO have been studied extensively to understand its absorption, distribution, metabolism, and excretion. Key findings include:

- Steady-State Pharmacokinetics : In patients with varying degrees of liver cirrhosis, the pharmacokinetic profile of RNO showed modest alterations compared to healthy subjects. While roflumilast exposure increased significantly in cirrhotic patients, changes in RNO were less pronounced .

- Comparative Studies : A study comparing the pharmacokinetics between Chinese and Caucasian subjects found that RNO had a higher area under the curve (AUC) and maximum concentration (Cmax) in Chinese participants, indicating potential racial differences in drug metabolism .

The following table summarizes key pharmacokinetic parameters observed in various studies:

| Parameter | Healthy Subjects | Child-Pugh A Cirrhosis | Child-Pugh B Cirrhosis |

|---|---|---|---|

| AUC (Roflumilast) | Baseline | +51% | +92% |

| AUC (Roflumilast N-Oxide) | Baseline | +24% | +41% |

| Cmax (Roflumilast N-Oxide) | Baseline | +26% | +40% |

3. Anti-inflammatory Activity

The anti-inflammatory effects of RNO are crucial for its therapeutic application in COPD. Studies have shown that both roflumilast and RNO effectively reduce inflammatory cell counts in bronchoalveolar lavage fluid after LPS challenges. Specifically:

- Reduction in Inflammatory Cells : Treatment with roflumilast at 500 mcg daily resulted in significant reductions in neutrophils and eosinophils—key players in airway inflammation—by 38% and 73%, respectively .

- Cytokine Modulation : The ability of RNO to modulate cytokine production highlights its role in managing chronic inflammation associated with respiratory diseases.

4. Case Studies and Clinical Findings

Clinical studies have further elucidated the efficacy of RNO:

- In one open-label study, the combination of RNO with formoterol was shown to enhance anti-inflammatory effects beyond those achieved with corticosteroids alone. This suggests that RNO can be an important adjunct therapy for patients not adequately controlled on corticosteroids .

- Population pharmacokinetic modeling has indicated that factors such as age, sex, race, and smoking status significantly influence the clearance and overall exposure to both roflumilast and RNO, which may inform personalized treatment strategies .

5. Conclusion

This compound demonstrates significant biological activity through its role as a PDE4 inhibitor with pronounced anti-inflammatory effects. Its pharmacokinetic profile varies among populations with different health conditions, suggesting the need for tailored dosing strategies. The combination therapies involving RNO show promise for enhancing treatment outcomes in chronic inflammatory diseases like COPD.

Further research is warranted to explore the full therapeutic potential of RNO and its implications for clinical practice.

Properties

IUPAC Name |

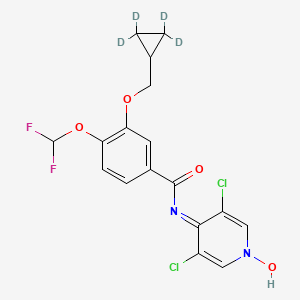

N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXXMSARUQULRI-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.